3-Ethyl-2-nitrobenzaldehyde
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Overview
Description
3-Ethyl-2-nitrobenzaldehyde is an organic aromatic compound characterized by the presence of an ethyl group, a nitro group, and an aldehyde group on a benzene ring. This compound is significant in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-nitrobenzaldehyde typically involves the nitration of 3-ethylbenzaldehyde. This process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products and to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 3-Ethyl-2-aminobenzaldehyde.
Oxidation: 3-Ethyl-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds and aldehydes.
Industry: Used in the manufacture of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-2-nitrobenzaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.
3-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.
4-Nitrobenzaldehyde: Nitro group positioned differently on the benzene ring.
Uniqueness
3-Ethyl-2-nitrobenzaldehyde is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-ethyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-2-7-4-3-5-8(6-11)9(7)10(12)13/h3-6H,2H2,1H3 |
InChI Key |
LJQYFAUJCQRSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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